![molecular formula C22H20N2O3S B12473766 ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12473766.png)
ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound belonging to the thiazolopyrimidine family. Thiazolopyrimidines are known for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions: ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse pharmacological properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems and pathways.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its antiviral, antibacterial, and anti-inflammatory activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production . This inhibition can lead to reduced melanin synthesis, making the compound a potential candidate for treating hyperpigmentation disorders .
Comparison with Similar Compounds
- ETHYL 5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-PHENYL-5H-THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL 5-(4-ETHOXYPHENYL)-2-(3-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL 5-METHYL-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-2-CARBOXYLATE
Uniqueness: ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of both phenyl and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-21(26)18-19(15-7-5-4-6-8-15)23-22-24(17(25)13-28-22)20(18)16-11-9-14(2)10-12-16/h4-12,20H,3,13H2,1-2H3 |
InChI Key |
BIJHWSWADIQAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CS2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B12473691.png)

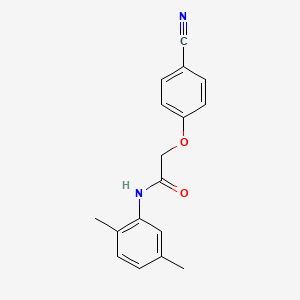
![(5E)-1-(2,3-dichlorophenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12473718.png)
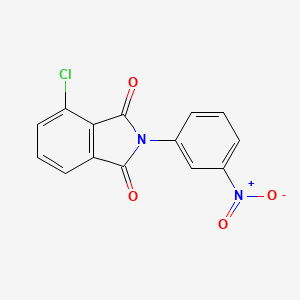
![N~2~-(3,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12473730.png)
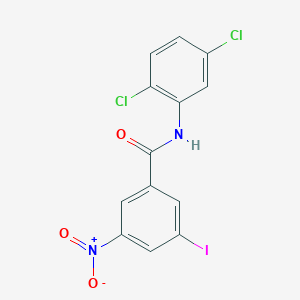

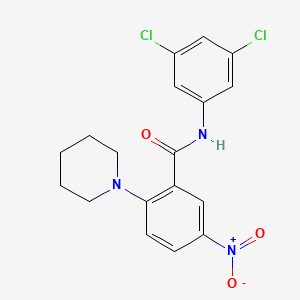
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12473747.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B12473763.png)
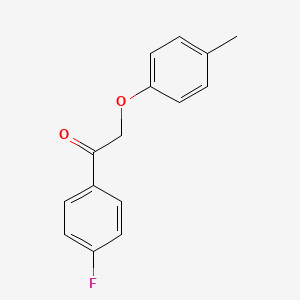
![4-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B12473778.png)
